1-(Aminomethyl)-N,N-dibenzylcyclobutanamine hydrochloride
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Overview
Description
1-(Aminomethyl)-N,N-dibenzylcyclobutanamine hydrochloride is a chemical compound with a cyclobutanamine core structure, substituted with aminomethyl and dibenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-N,N-dibenzylcyclobutanamine hydrochloride typically involves the following steps:
Formation of the Cyclobutanamine Core: The cyclobutanamine core can be synthesized through the cyclization of appropriate precursors, such as γ-substituted amino acid derivatives.
Introduction of Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where a suitable aldehyde or ketone reacts with an amine in the presence of a reducing agent.
Addition of Dibenzyl Groups: The dibenzyl groups can be added through nucleophilic substitution reactions, where benzyl halides react with the cyclobutanamine core.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(Aminomethyl)-N,N-dibenzylcyclobutanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced amines or alcohols.
Substitution: Substituted cyclobutanamine derivatives with various functional groups.
Scientific Research Applications
1-(Aminomethyl)-N,N-dibenzylcyclobutanamine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)-N,N-dibenzylcyclobutanamine hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, such as proline derivatives.
Indole Derivatives: Substituted indoles with aminomethyl groups.
Uniqueness: 1-(Aminomethyl)-N,N-dibenzylcyclobutanamine hydrochloride is unique due to its cyclobutanamine core structure, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
1956364-69-4 |
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Molecular Formula |
C19H25ClN2 |
Molecular Weight |
316.9 g/mol |
IUPAC Name |
1-(aminomethyl)-N,N-dibenzylcyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C19H24N2.ClH/c20-16-19(12-7-13-19)21(14-17-8-3-1-4-9-17)15-18-10-5-2-6-11-18;/h1-6,8-11H,7,12-16,20H2;1H |
InChI Key |
NZAZBKHQLKPZGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CN)N(CC2=CC=CC=C2)CC3=CC=CC=C3.Cl |
Origin of Product |
United States |
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